Product packaging for 5'-Xanthylic acid(Cat. No.:CAS No. 523-98-8)

5'-Xanthylic acid

Cat. No.: B1605901
CAS No.: 523-98-8
M. Wt: 364.21 g/mol
InChI Key: DCTLYFZHFGENCW-UUOKFMHZSA-N
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Description

Significance of Xanthosine-5'-monophosphate as a Key Purine (B94841) Nucleotide Intermediate

The primary significance of XMP lies in its role as the direct precursor to guanosine (B1672433) monophosphate (GMP). ontosight.aiwikipedia.org The synthesis of purine nucleotides begins with the formation of inosine (B1671953) monophosphate (IMP), which stands at a crucial branch point. wikipedia.orgmdpi.com One branch leads to the synthesis of AMP, while the other proceeds through XMP to produce GMP. mdpi.com This bifurcation allows for the independent regulation of AMP and GMP synthesis, ensuring that the cell can maintain appropriate levels of both adenine (B156593) and guanine (B1146940) nucleotides.

The conversion of IMP to XMP is a committed and often rate-limiting step in the de novo synthesis of guanine nucleotides. nih.govrsc.orgwikipedia.org This reaction is catalyzed by the enzyme IMP dehydrogenase (IMPDH). wikipedia.orgontosight.ai The regulation of IMPDH activity is therefore a critical control point in purine metabolism, and by extension, in processes that are heavily dependent on a steady supply of guanine nucleotides, such as cell proliferation. wikipedia.org

Overview of Xanthosine-5'-monophosphate's Central Role in Cellular Metabolism

XMP's central role extends beyond being a simple intermediate. It is a key node that connects different facets of purine metabolism, including de novo synthesis and salvage pathways. In the de novo pathway, XMP is synthesized from IMP. wikipedia.org Subsequently, the enzyme GMP synthase catalyzes the conversion of XMP to GMP, a reaction that requires energy in the form of ATP. wikipedia.orgontosight.ai

Furthermore, XMP can be involved in salvage pathways. For instance, the nucleoside xanthosine (B1684192) can be phosphorylated to XMP. hmdb.canih.gov This provides an alternative route for the generation of guanine nucleotides, bypassing the de novo synthesis pathway up to the formation of IMP. nih.gov This metabolic flexibility allows cells to efficiently recycle purine bases and nucleosides, conserving energy. nih.gov The interplay between these pathways highlights the intricate regulation of nucleotide pools, where XMP plays a crucial role in maintaining cellular homeostasis.

The dysregulation of XMP metabolism has been linked to certain pathological conditions, underscoring its importance in normal cellular function. ontosight.ai The central position of XMP in purine biosynthesis makes the enzymes involved in its metabolism, particularly IMP dehydrogenase, attractive targets for therapeutic intervention in various diseases. glpbio.comresearchgate.net

Interactive Data Table: Key Properties of Xanthosine-5'-monophosphate

PropertyValueSource
Molecular Formula C10H13N4O9P nih.gov
Molar Mass 364.206 g/mol wikipedia.org
IUPAC Name [(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate (B84403) nih.gov
CAS Number 523-98-8 nih.gov
Synonyms 5'-Xanthylic acid, Xanthylic acid, XMP nih.govcymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N4O9P B1605901 5'-Xanthylic acid CAS No. 523-98-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O9P/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTLYFZHFGENCW-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N4O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25249-23-4
Record name 5′-Xanthylic acid, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25249-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20966674
Record name Xanthosine monophosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Xanthylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001554
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

523-98-8
Record name 5′-Xanthylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=523-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xanthosine monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XANTHOSINE 5'-MONOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y29K672ETF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Xanthylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001554
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Interconversion Pathways of Xanthosine 5 Monophosphate

De Novo Purine (B94841) Nucleotide Synthesis Leading to Xanthosine-5'-monophosphate

The de novo synthesis of purine nucleotides is an evolutionarily conserved pathway that builds purine rings from simpler precursors. This multi-step process culminates in the formation of inosine-5'-monophosphate (IMP), the first compound in the pathway to contain a complete purine ring. From this crucial juncture, the pathway bifurcates to produce either adenine (B156593) or guanine (B1146940) nucleotides. The synthesis of guanine nucleotides proceeds through the formation of Xanthosine-5'-monophosphate. nih.govcolumbia.eduegyankosh.ac.in

Inosine-5'-monophosphate (IMP) as the Immediate Precursor to Xanthosine-5'-monophosphate

Inosine-5'-monophosphate (IMP) serves as the direct precursor for the synthesis of Xanthosine-5'-monophosphate (XMP). nih.govuniprot.orgresearchgate.net This conversion marks the first committed step in the branch of the de novo purine synthesis pathway dedicated to the production of guanine nucleotides. nih.govwikipedia.orguniprot.org The central role of IMP as a branch point metabolite allows the cell to channel resources toward the synthesis of either adenine or guanine nucleotides based on cellular needs. nih.govumbc.eduwikipedia.org

The Catalytic Action of Inosine-5'-monophosphate Dehydrogenase (IMPDH) in Xanthosine-5'-monophosphate Formation

The conversion of IMP to XMP is catalyzed by the enzyme inosine-5'-monophosphate dehydrogenase (IMPDH). nih.govwikipedia.orgresearchgate.net This enzyme is a crucial regulator of the intracellular guanine nucleotide pool and is considered the rate-limiting step in the de novo biosynthesis of guanine nucleotides from IMP. uniprot.orgwikipedia.orguniprot.orgumbc.eduresearchgate.nethmdb.ca The activity of IMPDH is essential for maintaining the appropriate balance of purine nucleotides required for normal cell function, proliferation, and immune responses. wikipedia.orgtandfonline.comnih.gov Humans express two distinct isozymes of IMPDH, IMPDH1 and IMPDH2, which share a high degree of sequence similarity and similar kinetic properties. wikipedia.org

The enzymatic mechanism of IMPDH involves a two-step process. nih.govwikipedia.orgresearchgate.net First, a cysteine residue in the active site of IMPDH attacks the C2 position of the purine ring of IMP. wikipedia.orgbeilstein-institut.de This is followed by a hydride transfer from the C2 position to the cofactor NAD+, resulting in the formation of NADH and a covalently bound enzyme-XMP intermediate, denoted as E-XMP. nih.govwikipedia.org In the second step, this intermediate is hydrolyzed, releasing XMP from the enzyme. nih.govwikipedia.orgbeilstein-institut.de This hydrolysis reaction is facilitated by a conformational change in the enzyme, where a mobile flap moves into the now-vacant NAD+ binding site, bringing key catalytic residues into position to activate a water molecule for the hydrolysis of the E-XMP intermediate. nih.govresearchgate.net

Xanthosine-5'-monophosphate as a Critical Metabolic Branch Point in Purine Nucleotide Biosynthesis

Xanthosine-5'-monophosphate itself is a crucial metabolic intermediate, standing at the gateway to the synthesis of all guanine nucleotides. nih.govumbc.edutandfonline.comnovocib.comebi.ac.uk Once formed, XMP is rapidly converted to guanosine (B1672433) monophosphate (GMP) by the action of GMP synthetase, a reaction that utilizes glutamine as the amino donor. nih.govtandfonline.comnih.govwikipedia.org This subsequent step solidifies the commitment of the purine pathway towards guanine nucleotide production.

The flow of metabolites through the divergent pathways leading to adenine and guanine nucleotides is tightly regulated to maintain a balanced pool of these essential molecules. egyankosh.ac.innih.gov The regulation occurs at several levels. The enzyme for the first step in the adenine branch, adenylosuccinate synthetase, requires GTP for its activity, while the enzyme for the first step in the guanine branch, IMPDH, is allosterically regulated. egyankosh.ac.in This reciprocal substrate requirement helps to balance the production of AMP and GMP. wikipedia.org Furthermore, the end products of both pathways, adenine and guanine nucleotides, exert feedback inhibition on key enzymes in the de novo synthesis pathway, including the initial regulatory enzyme, glutamine phosphoribosyl pyrophosphate amidotransferase. columbia.edunih.gov This intricate regulatory network ensures that the synthesis of purine nucleotides is finely tuned to the metabolic state of the cell.

Conversion of Xanthosine-5'-monophosphate to Guanosine-5'-monophosphate (GMP)

The transformation of XMP to GMP is a critical step in the de novo synthesis of guanine nucleotides. wikipedia.org This process is primarily facilitated by the enzyme GMP synthase.

Enzymatic Activity of GMP Synthase (Xanthosine-5'-phosphate Amidotransferase)

GMP synthase (EC 6.3.5.2), also known as Xanthosine-5'-phosphate amidotransferase, is the enzyme responsible for the amination of XMP to form GMP. wikipedia.orgontosight.ai This enzyme belongs to the glutamine amidotransferase (GAT) family, which utilizes the amide group from glutamine for biosynthetic reactions. nih.gov The reaction catalyzed by GMP synthase is the final step in the de novo biosynthesis of GMP. nih.gov

The enzyme is a modular protein, typically consisting of two domains: a glutaminase (B10826351) (GATase) domain and a synthetase or ATP pyrophosphatase (ATPPase) domain. nih.govebi.ac.uk The GATase domain hydrolyzes L-glutamine to release ammonia (B1221849). ontosight.ainih.gov This ammonia is then channeled to the ATPPase domain, which catalyzes the addition of the amino group to XMP. nih.govebi.ac.uk The hydrolysis of glutamine is tightly coupled with the formation of GMP, ensuring the efficient use of the generated ammonia. ebi.ac.uk In most bacteria and eukaryotes, these two domains are part of a single polypeptide chain, whereas in some archaea, they exist as separate subunits. nih.gov

Substrate Requirements for GMP Synthase: L-Glutamine and Adenosine-5'-triphosphate (ATP) Utilization

Xanthosine (B1684192) 5'-phosphate + L-glutamine + ATP + H₂O → Guanosine 5'-phosphate + L-glutamate + AMP + pyrophosphate reactome.org

L-glutamine serves as the nitrogen donor for the amination of the C2 position of the xanthine (B1682287) ring of XMP. ontosight.aidrugbank.com ATP provides the necessary energy for the reaction through its hydrolysis to AMP and pyrophosphate. nih.gov The binding of ATP and XMP to the ATPPase domain allosterically activates the GATase domain, initiating the hydrolysis of glutamine. nih.govnih.gov This intricate coordination ensures that the production of ammonia is synchronized with its utilization in GMP synthesis. ebi.ac.uk

Table 1: Substrates and Products of the GMP Synthase Reaction

Substrates Products
Xanthosine-5'-monophosphate (XMP)Guanosine-5'-monophosphate (GMP)
L-GlutamineL-Glutamate
Adenosine-5'-triphosphate (ATP)Adenosine-5'-monophosphate (AMP)
Water (H₂O)Diphosphate (Pyrophosphate)

This table summarizes the inputs and outputs of the enzymatic reaction catalyzed by GMP synthase. wikipedia.orgreactome.org

Xanthosine Salvage Pathway Contributing to Xanthosine-5'-monophosphate Formation

While the primary route for XMP synthesis is through the IMP dehydrogenase-catalyzed oxidation of Inosine-5'-monophosphate (IMP), an alternative salvage pathway exists. wikipedia.orgwikipedia.org This pathway allows for the direct conversion of the nucleoside xanthosine to XMP.

Phosphotransferase Activity of Cytosolic 5'-Nucleotidase (cN-II)

Cytosolic 5'-nucleotidase II (cN-II) is a key enzyme in the xanthosine salvage pathway. nih.gov While its primary function is the dephosphorylation of 6-hydroxypurine nucleotides like IMP and GMP, cN-II also exhibits phosphotransferase activity. researchgate.netd-nb.info This means it can transfer a phosphate (B84403) group from a donor molecule to an acceptor nucleoside. d-nb.info Specifically, cN-II can catalyze the phosphorylation of xanthosine to form XMP. nih.gov This activity has been observed in various tissues, including rat brain extracts. nih.gov

Inosine-5'-monophosphate as a Preferred Phosphate Donor in Xanthosine Salvage

In the phosphotransferase reaction catalyzed by cN-II for the formation of XMP, Inosine-5'-monophosphate (IMP) is the preferred phosphate donor. nih.gov The reaction proceeds as follows:

IMP + xanthosine → XMP + inosine (B1671953) nih.gov

This reaction demonstrates the dual functionality of cN-II, which can both hydrolyze and transfer phosphate groups, with the specific activity being influenced by the presence of suitable phosphate acceptors like xanthosine. d-nb.infonih.gov Inosine is the most effective phosphate acceptor in the reverse reaction. d-nb.info

Significance of IMPDH-Independent Xanthosine-5'-monophosphate Synthesis

The salvage pathway for XMP formation holds significant metabolic importance as it provides a route to guanine nucleotide synthesis that bypasses the enzyme IMP dehydrogenase (IMPDH). nih.gov IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides and is a target for various immunosuppressive and antineoplastic drugs, such as mycophenolic acid. wikipedia.orgnih.gov

By circumventing IMPDH, the cN-II-mediated salvage of xanthosine can contribute to the repletion of guanine nucleotide pools even in the presence of IMPDH inhibitors. nih.gov This IMPDH-independent pathway may therefore play a role in counteracting the antiproliferative effects of drugs that target IMPDH. nih.gov

Table 2: Key Enzymes in XMP Biosynthesis and Interconversion

Enzyme Function Pathway
IMP Dehydrogenase (IMPDH) Catalyzes the oxidation of IMP to XMP. wikipedia.orgDe novo synthesis
GMP Synthase Catalyzes the amination of XMP to GMP. wikipedia.orgDe novo synthesis
Cytosolic 5'-Nucleotidase II (cN-II) Catalyzes the phosphorylation of xanthosine to XMP using IMP as a phosphate donor. nih.govSalvage Pathway

This table highlights the distinct roles of the key enzymes involved in the formation and conversion of Xanthosine-5'-monophosphate.

Xanthosine-5'-monophosphate Turnover and Related Metabolic Processes

The cellular concentration of Xanthosine-5'-monophosphate (XMP) is managed through its synthesis and its subsequent conversion or degradation. The turnover of XMP is integral to purine homeostasis. A primary metabolic fate of XMP is its conversion to guanosine monophosphate (GMP) by GMP synthase, channeling it towards the synthesis of guanine nucleotides (GDP and GTP) which are essential for RNA and DNA synthesis, energy transfer, and signal transduction. wikipedia.orgnih.gov

Alternatively, XMP can be dephosphorylated to its corresponding nucleoside, xanthosine. uni-hannover.dehmdb.ca This reaction can be catalyzed by 5'-nucleotidases. hmdb.ca The resulting xanthosine can then enter degradation pathways; it can be hydrolyzed by nucleoside hydrolases to release the nucleobase xanthine and ribose. uni-hannover.de Xanthine itself is a key intermediate in the purine degradation pathway, ultimately leading to the formation of uric acid. uni-hannover.de

Liberation of Xanthosine-5'-monophosphate from Xanthosine-5'-triphosphate (XTP) by Deoxyribonucleoside Triphosphate Pyrophosphohydrolase ((d)XTPase) Activity

A specific and crucial aspect of XMP turnover involves its generation from Xanthosine-5'-triphosphate (XTP). Cellular nucleotide pools can become contaminated with non-canonical purine nucleotides such as XTP. nih.gov To prevent the incorporation of these incorrect bases into DNA and RNA, cells possess surveillance enzymes that "cleanse" the nucleotide pool. nih.govhmdb.ca

One such enzyme is Inosine triphosphate pyrophosphatase (ITPA), which exhibits broad specificity and is also known as a non-canonical purine NTP pyrophosphatase or (d)XTPase. hmdb.cadrugbank.com This enzyme catalyzes the hydrolysis of the pyrophosphate bond in non-standard purine triphosphates, including XTP and its deoxy form (dXTP). wikipedia.orgnih.gov The reaction converts XTP back to its monophosphate form, XMP, and releases pyrophosphate. nih.gov This hydrolytic activity effectively removes XTP from the nucleotide pool, preventing potential chromosomal lesions and maintaining genomic integrity. hmdb.cadrugbank.com The enzyme does not typically distinguish between the ribose and deoxyribose forms of the nucleotide. hmdb.cadrugbank.com

Interactive Data Table: Key Enzymes in XMP Metabolism

EnzymeSubstrate(s)Product(s)Pathway
IMP Dehydrogenase (IMPDH) Inosine-5'-monophosphate (IMP), NAD+Xanthosine-5'-monophosphate (XMP), NADHDe Novo Synthesis
GMP Synthase XMP, Glutamine, ATPGuanosine-5'-monophosphate (GMP), Glutamate, AMPDe Novo Synthesis
Cytosolic 5'-Nucleotidase Xanthosine, IMPXMP, InosineSalvage Pathway
(d)XTPase (ITPA) Xanthosine-5'-triphosphate (XTP)XMP, PyrophosphateNucleotide Pool Sanitation
5'-Nucleotidases XMPXanthosine, PhosphateDegradation/Turnover

Enzymology and Regulatory Mechanisms of Xanthosine 5 Monophosphate Metabolism

Inosine-5'-monophosphate Dehydrogenase (IMPDH)

IMPDH (EC 1.1.1.205) is a highly conserved enzyme that catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to XMP. nih.govnih.gov This enzyme is a key regulator of the intracellular guanine (B1146940) nucleotide pool and is consequently vital for cellular proliferation and the immune response. wikipedia.orgelifesciences.org

The structural organization of IMPDH is complex, involving multiple levels of assembly that are crucial for its function and regulation. Each IMPDH monomer, with a molecular mass of approximately 55 kDa, consists of two main domains: a catalytic (β/α)8 barrel domain and a smaller regulatory domain comprised of two cystathionine-β-synthase (CBS) motifs, often referred to as the Bateman domain. wikipedia.orgelifesciences.orgpasteur.fr

While the monomer is the basic building block, IMPDH is functionally active in oligomeric states. nih.gov In solution, IMPDH can exist as stable tetramers and octamers. nih.govnih.gov The tetrameric form is a fundamental assembly, and in many organisms, two tetramers associate to form an octamer, which is considered the active state for many IMPDHs. pasteur.frresearchgate.net The transition between these oligomeric states can be influenced by the presence of substrates and allosteric effectors. pasteur.fr For instance, some bacterial class II IMPDHs are tetrameric in their apo state but shift to an octameric form in the presence of NAD+ or the allosteric activator MgATP. pasteur.fr

The active site of IMPDH is located within the (β/α)8 barrel domain, near the interface of the subunits in the tetrameric assembly. nih.govacs.org A key feature of the active site is a conserved cysteine residue (Cys319 in Tritrichomonas foetus, Cys-331 in human type II IMPDH) that plays a direct role in catalysis. nih.govnih.govpnas.org The catalytic mechanism involves a nucleophilic attack by this cysteine on the C2 position of the IMP purine (B94841) ring, forming a covalent E-XMP* intermediate. wikipedia.orgpnas.org Other important residues in the active site contribute to the binding of the IMP substrate and the NAD+ cofactor. For example, in Tritrichomonas foetus IMPDH, Arg241 and Trp269 interact with the adenine (B156593) ring of the NAD+ analog. nih.gov A mobile flap region is also a critical component of the active site, undergoing conformational changes necessary for the catalytic cycle. acs.orgnih.gov

Beyond the tetrameric and octameric forms, IMPDH can further assemble into higher-order filamentous structures, particularly in vertebrates. elifesciences.orgbiorxiv.org This reversible polymerization is not merely for storage but serves as an additional layer of regulation, allowing the cell to respond to metabolic demands. elifesciences.orgnih.gov The assembly into filaments is often triggered by conditions of high nucleotide demand, such as during cellular proliferation or T-cell activation. elifesciences.org

Filament assembly is intimately linked to conformational changes in the IMPDH octamers. The enzyme can exist in at least two major conformations: an "extended" or active state and a "compressed" or inactive state. nih.govresearchgate.net The transition between these states is driven by the binding of allosteric effectors and substrates. nih.gov Filament assembly can influence this equilibrium. For example, human IMPDH2 filaments can accommodate both active and inactive conformations, but the assembly itself can modulate the enzyme's sensitivity to allosteric inhibitors. elifesciences.orgnih.gov Specifically, filament formation makes the enzyme less sensitive to feedback inhibition by GTP, which is crucial when high levels of guanine nucleotides are required. elifesciences.orgnih.gov

The activity of IMPDH is tightly controlled by allosteric regulation, ensuring a balanced production of guanine nucleotides in response to the cell's metabolic state. This regulation primarily occurs through the binding of purine nucleotides to the Bateman domains.

Guanosine-5'-triphosphate (GTP), the end product of the pathway, acts as a feedback inhibitor, while Adenosine-5'-triphosphate (ATP) often acts as an activator or counteracts the inhibitory effect of GTP. nih.govresearchgate.net The Bateman domain contains multiple allosteric sites. elifesciences.orgbiorxiv.org In many IMPDHs, there are two canonical CBS sites (Site 1 and Site 2) and sometimes a third non-canonical site. elifesciences.orgbiorxiv.org

The binding of these nucleotides induces conformational changes that modulate enzyme activity. GTP binding, often to Site 2 and the non-canonical Site 3, stabilizes the compressed, inactive conformation of the octamer. nih.govbiorxiv.org This conformational change can restrict access to the active site, thereby inhibiting catalysis. nih.govresearchgate.net

Conversely, ATP binding, typically to Site 1 and sometimes competing with GTP at Site 2, promotes the extended, active conformation. nih.govresearchgate.net In human IMPDH2, ATP binding promotes the assembly of octamers into filaments, which, as mentioned, reduces the enzyme's sensitivity to GTP inhibition. nih.govelifesciences.org This interplay between ATP and GTP allows the cell to fine-tune the flux through the guanine nucleotide synthesis pathway, balancing it with the parallel adenine nucleotide pathway. elifesciences.org

Data Tables

Table 1: Quaternary Structures of IMPDH and Their Characteristics

Quaternary StructureDescriptionKey Features
Monomer Single polypeptide chain of ~55 kDa. wikipedia.orgBasic structural unit, not enzymatically active on its own. nih.gov
Tetramer Assembly of four monomers. nih.govStable and common form; some bacterial IMPDHs are active as tetramers. pasteur.fr
Octamer Dimer of two tetramers. pasteur.frConsidered the primary active state for many IMPDHs; essential for allosteric regulation. pasteur.frresearchgate.net
Filament Polymer of stacked octamers. elifesciences.orgHigher-order structure involved in metabolic regulation; tunes sensitivity to allosteric inhibitors. elifesciences.orgnih.gov

Table 2: Key Residues in the IMPDH Active Site

ResidueOrganism/IsoformRole in Catalysis
Cysteine Conserved (e.g., Cys319 in T. foetus, Cys-331 in human IMPDH2) nih.govpnas.orgCatalytic nucleophile; forms a covalent intermediate with IMP. wikipedia.orgpnas.org
Arginine T. foetus (Arg241) nih.govInteracts with the adenine ring of the NAD+ analog. nih.gov
Tryptophan T. foetus (Trp269) nih.govInteracts with the adenine ring of the NAD+ analog. nih.gov

Table 3: Allosteric Regulation of IMPDH by Purine Nucleotides

Allosteric EffectorBinding Site(s)Effect on ConformationEffect on Activity
Guanosine-5'-triphosphate (GTP) Site 2, Site 3 nih.govbiorxiv.orgPromotes "compressed" state. nih.govresearchgate.netInhibition. researchgate.net
Adenosine-5'-triphosphate (ATP) Site 1, Site 2 nih.govbiorxiv.orgPromotes "extended" state; promotes filament assembly. nih.govelifesciences.orgActivation or counteracts GTP inhibition. nih.govresearchgate.net

Regulatory Mechanisms Governing IMPDH Activity

Transcriptional and Post-Translational Control of IMPDH Expression and Function

The regulation of inosine-5'-monophosphate dehydrogenase (IMPDH) is a multi-layered process, crucial for maintaining cellular homeostasis of guanine nucleotides. This control is exerted at both the transcriptional and post-translational levels, ensuring that the enzyme's activity is finely tuned to the metabolic state of the cell.

Transcriptional Regulation: IMPDH expression is subject to intricate transcriptional control. In some organisms, such as Drosophila, IMPDH itself can function as a DNA-binding transcriptional repressor. nih.govresearchgate.net It has been shown to bind to single-stranded, CT-rich DNA elements, attenuating the expression of histone genes and E2F, a critical transcription factor for cell proliferation. nih.govresearchgate.net This dual function allows IMPDH to couple the metabolic state of the cell, specifically the guanine nucleotide pool, with the regulation of cell cycle progression. nih.govresearchgate.net Nuclear accumulation of IMPDH, which can be triggered by replicative or oxidative stress, enhances this transcriptional repressor function. researchgate.net In yeast, the regulation of the IMD2 gene, which encodes an IMPDH isoform, involves GTP-dependent transcription attenuation, where high GTP levels decrease mRNA synthesis. asm.orgasm.org This feedback mechanism allows cells to adapt to nutrient availability. asm.org

Post-Translational Control: Post-translational modifications (PTMs) provide a rapid and dynamic mechanism for regulating IMPDH function. Phosphorylation is a key PTM affecting IMPDH activity. In the vertebrate retina, IMPDH1 is phosphorylated in a light-dependent manner at specific residues (T159/S160 and S477) within its regulatory Bateman domain. nih.govelifesciences.orgrupress.orgbiorxiv.org Phosphorylation at T159/S160 desensitizes the enzyme to allosteric feedback inhibition by GTP, thereby boosting GTP synthesis to meet the high demands of phototransduction. nih.govelifesciences.orgbiorxiv.org Conversely, phosphorylation at S477 in the dark downregulates GTP synthesis by modulating the assembly of IMPDH into filaments. rupress.org In mantle cell lymphoma, tyrosine phosphorylation of IMPDH2 by SRC family kinases has been identified as an activating mechanism. ashpublications.org

Another significant post-translational regulatory mechanism is the assembly of IMPDH into higher-order structures, such as filaments or cytoophidia. elifesciences.orgbiologists.combiorxiv.org This assembly is not dependent on transcriptional changes but is controlled by factors like mTOR and STIM1 in T cells. biologists.combiorxiv.org The formation of these filaments is often associated with an increased demand for GTP and can make the enzyme more resistant to feedback inhibition, thereby sustaining nucleotide production for processes like T cell proliferation. biologists.com Guanine nucleotide levels themselves act as a negative feedback signal, promoting the dissolution of these filaments. biologists.com

Comparative Enzymology and Functional Diversity of IMPDH across Biological Domains

IMPDH enzymes are found across all domains of life, yet they exhibit significant diversity in their structure, kinetics, and regulation, reflecting adaptation to the specific metabolic contexts of different organisms.

Bacterial IMPDHs display distinct characteristics compared to their eukaryotic counterparts, making them attractive targets for antimicrobial agents. acs.orgnih.gov Generally, bacterial enzymes show a lower affinity for the cofactor NAD+ but effectively bind the substrate IMP. acs.org For instance, the IMPDH from Streptococcus pyogenes has a high K_m value for NAD+. acs.org

Based on their quaternary structures and kinetic properties, bacterial IMPDHs can be categorized into two classes. researchgate.netnih.govplos.org

Class I IMPDHs (e.g., from Pseudomonas aeruginosa) are cooperative enzymes for IMP, are activated by MgATP, and exist as stable octamers. researchgate.netnih.gov

Class II IMPDHs (e.g., from E. coli, B. anthracis, B. subtilis) follow Michaelis-Menten kinetics. researchgate.netnih.govplos.org They are typically tetrameric in their apo form or when bound to IMP, but shift to an octameric state in the presence of NAD+ or MgATP. researchgate.netnih.gov

The structure of Bacillus anthracis IMPDH has been determined in several states, revealing a homotetrameric arrangement. nih.govresearchgate.net A key feature of many bacterial IMPDHs, including those from B. anthracis, is the presence of a structurally distinct pocket for NAD+ binding that is absent in eukaryotic enzymes. osti.gov This unique binding mode explains the selectivity of certain inhibitors that target bacterial IMPDHs. osti.gov While potent inhibitors of eukaryotic IMPDHs like mycophenolic acid (MPA) have some antibacterial activity against B. anthracis, they are significantly less potent compared to their effect on human enzymes. nih.gov In E. coli, IMPDH has been shown to have a dual function, acting not only as a metabolic enzyme but also as a DNA-binding transcription factor, a feature conserved from Drosophila. nih.govresearchgate.net The Bateman domain in E. coli IMPDH is crucial for regulating nucleotide homeostasis and maintaining the cellular ATP/GTP balance. researchgate.netplos.org

FeatureClass I Bacterial IMPDHs (e.g., P. aeruginosa)Class II Bacterial IMPDHs (e.g., E. coli, B. anthracis)
Kinetics for IMP CooperativeMichaelis-Menten
Quaternary Structure OctamericTetrameric (apo/IMP-bound), shifts to octameric (NAD+/MgATP-bound)
Allosteric Regulation Activated by MgATPLess pronounced allosteric activation
NAD+ Affinity Generally lowGenerally low
Inhibitor Sensitivity Varies; distinct from eukaryotesVaries; distinct from eukaryotes

Humans express two IMPDH isozymes, IMPDH1 and IMPDH2, encoded by separate genes. wikipedia.org The proteins are highly similar, sharing 84% amino acid sequence identity and possessing nearly identical catalytic activities in vitro. wikipedia.orgscienceopen.com However, their expression patterns and physiological roles are distinct.

IMPDH1 is expressed constitutively at low levels in most tissues but is the predominant form in the retina, spleen, and peripheral blood leukocytes. elifesciences.orgwikipedia.org Mutations in the IMPDH1 gene are linked to retinal diseases like retinitis pigmentosa and Leber congenital amaurosis. biorxiv.org Knockout of IMPDH1 in mice leads to a mild, progressive retinal degeneration. wikipedia.org

IMPDH2 is the dominant isoform in most tissues and is significantly upregulated in proliferating cells, including neoplastic tissues and activated lymphocytes. biorxiv.orgwikipedia.orgbiorxiv.org Its expression is critical for development, as IMPDH2 knockout in mice is embryonic lethal. wikipedia.orgbiorxiv.org Mutations in IMPDH2 have been associated with neurodevelopmental disorders. biorxiv.org

A key difference lies in their regulation. The Bateman domains of the two isoforms exhibit sequence variability, leading to differential regulation by adenine nucleotides. plos.orgscienceopen.com Studies have shown that ATP protects IMPDH1 from proteolysis, while AMP protects IMPDH2, suggesting distinct allosteric control mechanisms. scienceopen.com Furthermore, their assembly into filaments serves different regulatory functions. For IMPDH2, filament formation reduces its sensitivity to GTP feedback inhibition, allowing for sustained nucleotide production during cell proliferation. biorxiv.orgresearchgate.netbiorxiv.org In contrast, the assembly of canonical IMPDH1 filaments does not appear to significantly alter its activity or inhibition. researchgate.net

FeatureHuman IMPDH1Human IMPDH2
Primary Expression Retina, spleen, leukocytes (constitutive, low levels)Most tissues (upregulated in proliferating cells)
Physiological Role Essential for retinal functionCrucial for embryonic development and cell proliferation
Disease Association Retinitis Pigmentosa, Leber congenital amaurosisNeurodevelopmental disorders
Gene Knockout (Mice) Mild retinopathyEmbryonic lethal
Regulation by Filaments Assembly has little effect on activity/inhibitionAssembly reduces GTP feedback inhibition
Allosteric Regulation Differentially regulated by ATPDifferentially regulated by AMP

In plants, IMPDH is a key enzyme in purine metabolism, catalyzing the rate-limiting step in the de novo synthesis of guanine nucleotides from IMP. nih.govuniprot.org In the model plant Arabidopsis thaliana, there are two genes encoding IMPDH, IMPDH1 and IMPDH2. nih.gov

Guanosine (B1672433) Monophosphate Synthase (GMP Synthase)

Structural Features and Subunit Composition of GMP Synthase

Guanosine monophosphate (GMP) synthase (GMPS) catalyzes the final step in the de novo biosynthesis of GMP, the ATP-dependent amination of Xanthosine-5'-monophosphate (XMP). nih.govresearchgate.net The enzyme belongs to the glutamine amidotransferase (GAT) family and utilizes two separate active sites to perform its function. nih.govresearchgate.net

Structurally, GMPS is typically organized into two principal domains or subunits:

Glutamine Amidotransferase (GATase) Domain/Subunit: This unit is responsible for hydrolyzing L-glutamine to generate ammonia (B1221849). nih.govebi.ac.ukiisc.ac.in The ammonia is then channeled to the second active site. This domain has a characteristic α/β fold. nih.gov

ATP Pyrophosphatase (ATPPase) or Synthetase Domain/Subunit: This unit binds ATP and XMP. nih.goviisc.ac.in It catalyzes the activation of XMP by transferring the AMP moiety from ATP to form an adenyl-XMP intermediate. Subsequently, it utilizes the ammonia generated by the GATase domain to displace the AMP, forming GMP. nih.gov The ATPPase domain itself is often composed of two sub-domains for ATP and XMP binding. nih.gov

The subunit composition of GMPS varies across different organisms:

Two-Domain Type: In most bacteria (like E. coli) and eukaryotes (including humans), GMPS is a single polypeptide chain where the GATase and ATPPase domains are fused and connected by a linker region. nih.govresearchgate.net These single-chain enzymes often function as dimers. nih.gov The human GMPS contains a unique insertion of about 100-128 amino acids within its ATPPase domain, which causes it to exist as a monomer in solution. nih.govresearchgate.net

Two-Subunit Type: In many archaea, such as Methanocaldococcus jannaschii, the GATase and ATPPase functions are carried out by two separate proteins encoded by different genes. nih.goviisc.ac.in These subunits must associate, often transiently, to form a functional complex that allows for the channeling of the reactive ammonia intermediate from the GATase active site to the ATPPase active site. nih.goviisc.ac.in

This modular organization, with spatially separated active sites connected by an ammonia channel, is a hallmark of this class of enzymes, ensuring the efficient and controlled synthesis of GMP. nih.gov

Organism TypeGMPS Subunit CompositionFunctional StateKey Structural Features
Bacteria & Eukaryotes Single polypeptide chain (Two-Domain Type)Dimer (most) or Monomer (human)GATase and ATPPase domains are fused. Human enzyme has a unique insertion in the ATPPase domain.
Archaea Two separate proteins (Two-Subunit Type)Transient complex of GATase and ATPPase subunitsSubunits are encoded by separate genes and must associate for function.

Kinetic Characteristics and Substrate Specificity of GMP Synthase

GMP synthase (EC 6.3.5.2) is a pivotal enzyme that catalyzes the conversion of XMP to guanosine monophosphate (GMP). researchgate.net This reaction is the final step in the de novo synthesis of guanine nucleotides. The enzyme belongs to the glutamine amidotransferase (GAT) family, which utilizes the amide of glutamine to introduce nitrogen into various molecules. mdpi.com GMP synthase is a modular enzyme with two distinct catalytic domains: a glutaminase (B10826351) (GATase) domain that hydrolyzes glutamine to produce ammonia, and an ATP pyrophosphatase (ATPPase) domain that activates XMP by forming an adenylyl-XMP intermediate. biorxiv.orgnih.gov The ammonia generated in the GATase domain is then channeled to the ATPPase active site to react with the adenylyl-XMP intermediate, yielding GMP. biorxiv.orgnih.gov

The kinetic mechanism of GMP synthase can vary between species. For instance, Plasmodium falciparum GMP synthase (PfGMPS) exhibits a steady-state ordered binding of ATP followed by XMP to the ATPPase domain, while glutamine binds randomly to the GATase domain. portlandpress.com In contrast, studies on human GMP synthase have revealed sigmoidal kinetics with respect to XMP, indicating positive cooperativity with a Hill coefficient of 1.48 ± 0.07. nih.gov This cooperativity is not due to ligand-induced changes in the enzyme's oligomeric state, as human GMP synthase remains a monomer even in the presence of its substrates. nih.gov

The enzyme requires magnesium ions for its activity, and this requirement extends beyond what is necessary for the chelation of ATP, suggesting that magnesium acts as an essential activator, possibly with more than one binding site. biorxiv.orgnih.gov While glutamine is the preferred physiological substrate for the amination of XMP, GMP synthase can also directly utilize ammonia, albeit with a significantly higher K_m value. portlandpress.com

The substrate specificity of GMP synthase is highly conserved. A 22-residue loop, which is often disordered in crystal structures, becomes ordered upon XMP binding and is crucial for substrate recognition and specificity. nih.gov

Table 1: Kinetic Parameters of GMP Synthase from Various Sources

Enzyme SourceSubstrateK_m (µM)V_max (nmol·min⁻¹·mg⁻¹)Reference
Plasmodium falciparumXMPLower than human and E. coli450 portlandpress.com
ATPComparable to human portlandpress.com
GlutamineComparable to human portlandpress.com
Methanocaldococcus jannaschiiATP.Mg²⁺452 ± 3 biorxiv.org
XMP61 ± 3 biorxiv.org
Glutamine520 ± 8 biorxiv.org
HumanXMPExhibits positive cooperativity nih.gov

Regulatory Mechanisms and Enzymatic Inhibition of GMP Synthase

The activity of GMP synthase is meticulously regulated to maintain a balanced pool of purine nucleotides. One of the primary regulatory mechanisms is feedback inhibition. High levels of GMP, the end product of the pathway, can inhibit the enzyme, thus preventing its overproduction. vaia.com This ensures that the synthesis of guanine nucleotides is aligned with the cell's metabolic needs. vaia.com

Allosteric regulation also plays a crucial role. The binding of ATP and XMP to the ATPPase domain allosterically activates the GATase domain, initiating the hydrolysis of glutamine. biorxiv.orgnih.gov This inter-domain communication ensures that ammonia is only produced when the XMP substrate is available for conversion to GMP. biorxiv.orgnih.gov

Several inhibitors of GMP synthase have been identified, making it a potential target for therapeutic intervention, particularly in immunosuppressive and anticancer therapies. nih.govmdpi.com Decoyinine, a selective inhibitor, acts reversibly and exhibits uncompetitive inhibition with respect to glutamine and XMP, and non-competitive inhibition towards ATP in the human enzyme. nih.gov Mycophenolic acid, another potent inhibitor, targets IMP dehydrogenase, the enzyme that produces XMP. nih.gov By depleting the substrate for GMP synthase, mycophenolic acid effectively halts the production of guanine nucleotides. nih.gov

Furthermore, the structural and mechanistic differences between GMP synthase enzymes from different species, such as the monomeric nature of the human enzyme versus the dimeric form in organisms like E. coli and P. falciparum, present opportunities for the development of species-specific inhibitors. mdpi.com

Table 2: Inhibitors of GMP Synthase and Their Mechanisms

InhibitorMechanism of ActionType of InhibitionTarget EnzymeReference
DecoyinineReversible inhibitionUncompetitive towards glutamine and XMP; Non-competitive towards ATPHuman GMP Synthase nih.gov
Mycophenolic AcidInhibits the production of XMPIMP Dehydrogenase nih.gov
Folic AcidBinds to the enzymeCandidatus Liberibacter asiaticus GMPS mdpi.com
AZD1152Binds to the enzymeCandidatus Liberibacter asiaticus GMPS mdpi.com

Cytosolic 5'-Nucleotidase (cN-II)

Characterization of Enzyme Activity and Phosphotransferase Specificity towards Xanthosine (B1684192)

Cytosolic 5'-nucleotidase II (cN-II), also known as NT5C2, is a key enzyme in purine metabolism that primarily dephosphorylates 6-hydroxypurine nucleoside 5'-monophosphates. researchgate.netnih.govgenecards.org While its main substrates are inosine (B1671953) monophosphate (IMP) and GMP, it is also active on XMP. genecards.orguniprot.org A distinguishing feature of cN-II is its phosphotransferase activity, which allows it to transfer a phosphate (B84403) group from a nucleoside monophosphate donor to a nucleoside acceptor. nih.govd-nb.infonih.gov

In the context of xanthosine metabolism, cN-II can catalyze the phosphorylation of xanthosine to XMP. nih.govnih.gov This reaction utilizes a phosphate donor, with IMP being the preferred substrate. nih.gov The reaction proceeds as follows: IMP + xanthosine → XMP + inosine. nih.gov This phosphotransferase activity is distinct from the hydrolytic activity of the enzyme and represents an alternative pathway for XMP synthesis. nih.gov The enzyme functions through the formation of a covalent phosphoenzyme intermediate. d-nb.infonih.gov

The activity of cN-II is allosterically regulated. It is activated by ATP and inhibited by inorganic phosphate. researchgate.net This regulation allows the cell to modulate the enzyme's activity based on its energy status. researchgate.net

Contribution to Purine Nucleoside Salvage and its Metabolic Consequences

The phosphotransferase activity of cN-II plays a significant role in the purine salvage pathway. In vitro studies have shown that the phosphorylation of xanthosine by cN-II is a viable route for salvaging this nucleoside to form XMP. nih.gov This is particularly important because xanthosine does not appear to be a substrate for other known purine salvage enzymes. nih.gov

This cN-II-mediated pathway for XMP synthesis has significant metabolic implications as it circumvents the activity of IMP dehydrogenase (IMPDH). nih.gov IMPDH catalyzes the NAD+-dependent conversion of IMP to XMP, which is a rate-limiting step in de novo guanine nucleotide synthesis. nih.gov By bypassing IMPDH, the cN-II pathway provides an alternative route for the generation of guanine nucleotides. nih.gov

This alternative pathway can have consequences in the context of therapies that target IMPDH. Inhibitors of IMPDH, such as mycophenolic acid, are used as immunosuppressants. nih.gov The cN-II-mediated salvage of xanthosine can potentially counteract the antiproliferative effects of these inhibitors by replenishing the guanine nucleotide pools. nih.gov

Physiological and Pathological Implications of Xanthosine 5 Monophosphate Metabolism

Role of Xanthosine-5'-monophosphate in Cellular Proliferation and Homeostasis

Xanthosine-5'-monophosphate (XMP) is a ribonucleoside monophosphate that serves as a critical intermediate in the de novo synthesis of purine (B94841) nucleotides. wikipedia.orgresearchgate.net Its metabolism is intricately linked to fundamental cellular processes, playing a pivotal role in cell growth, proliferation, and the maintenance of cellular homeostasis. The enzyme inosine-5'-monophosphate dehydrogenase (IMPDH) catalyzes the conversion of inosine-5'-monophosphate (IMP) to XMP, a rate-limiting step in the biosynthesis of guanine (B1146940) nucleotides. researchgate.netmdpi.com

The primary physiological significance of XMP lies in its role as the direct precursor to guanosine (B1672433) monophosphate (GMP), which is subsequently converted to guanosine diphosphate (GDP) and guanosine triphosphate (GTP). wikipedia.orgresearchgate.net These guanine nucleotides are indispensable building blocks for the synthesis of DNA and RNA, processes that are fundamental to cell division and gene expression. caymanchem.commedchemexpress.commedchemexpress.com Rapidly proliferating cells, in particular, have a high demand for nucleotides to support DNA replication and transcription. patsnap.com Consequently, the metabolic flux through the pathway leading to XMP and subsequently GMP is tightly regulated to match the cellular demand for nucleic acid synthesis. researchgate.net Inhibition of IMPDH, the enzyme responsible for XMP production, leads to a depletion of intracellular guanine nucleotide pools, which in turn impedes DNA and RNA synthesis and ultimately halts cell proliferation. patsnap.comnih.gov

Beyond their role as nucleic acid precursors, guanine nucleotides derived from XMP are integral to a multitude of other cellular functions. GTP, in particular, is a key molecule in intracellular signal transduction. mdpi.com It serves as an energy source and an allosteric regulator for G-proteins, a large family of molecular switches that control a wide array of signaling pathways governing processes such as cell growth, differentiation, and apoptosis. hmdb.ca Furthermore, GDP is essential for the synthesis of GDP-fucose and other sugar nucleotides that are required for the glycosylation of proteins and lipids. caymanchem.com Glycoproteins are vital for various cellular functions, including cell adhesion, receptor function, and immune responses. Therefore, the metabolism of XMP is indirectly crucial for maintaining the integrity and proper functioning of these essential cellular components and pathways.

Xanthosine-5'-monophosphate Metabolism in Human Health and Disease

Given the central role of XMP in nucleotide metabolism and cellular proliferation, dysregulation of its synthesis has significant implications for human health and is implicated in a range of pathological conditions. The enzyme IMPDH, which governs the production of XMP, has emerged as a key therapeutic target for various diseases.

Cancer is characterized by uncontrolled cell proliferation, which necessitates a high rate of DNA and RNA synthesis and, consequently, an increased demand for nucleotides. nih.gov Many types of cancer cells exhibit elevated IMPDH activity and increased intracellular GTP pools to sustain their rapid growth. nih.govembopress.org This metabolic adaptation makes cancer cells particularly vulnerable to the inhibition of IMPDH. patsnap.com

Key Research Findings on IMPDH Inhibitors in Oncology:

Inhibitor Mechanism of Action Therapeutic Application/Potential
Mycophenolic Acid (MPA) Uncompetitive inhibitor of IMPDH Demonstrates anti-tumor activity in various cancer cell lines and is being investigated in clinical trials for hematological malignancies. nih.govumn.edumdpi.com
Tiazofurin Potent IMPDH inhibitor Showed activity in clinical trials for chronic myelogenous leukemia but was associated with significant toxicity. nih.govumn.edu
AVN-944 (Merimepodib) IMPDH inhibitor Has been in clinical trials for the treatment of hematological malignancies. umn.edumdpi.com

| FF-10501 | Second-generation IMPDH inhibitor | Studied for the treatment of cancer. nih.gov |

By targeting IMPDH, these therapeutic agents deplete the guanine nucleotide pools necessary for nucleic acid synthesis, thereby inducing a cytostatic effect and inhibiting the proliferation of cancer cells. patsnap.com Research has shown that IMPDH inhibitors can suppress the growth of various cancer types, including leukemia, lymphoma, and several solid tumors. patsnap.comembopress.orgmdpi.commdpi.com

The requirement for guanine nucleotides is not limited to cancer cells; rapidly proliferating immune cells, such as T and B lymphocytes, also rely heavily on the de novo purine synthesis pathway. patsnap.com This dependency makes IMPDH an effective target for immunosuppressive therapy. nih.gov Mycophenolate mofetil (MMF), a prodrug of mycophenolic acid (MPA), is a widely used immunosuppressant in organ transplantation to prevent graft rejection. patsnap.com By inhibiting IMPDH in lymphocytes, MMF prevents their proliferation and dampens the immune response. patsnap.com

Similarly, many viruses depend on the host cell's machinery for their replication, including the supply of nucleotides for their genetic material. patsnap.com IMPDH inhibitors have demonstrated broad-spectrum antiviral activity by depleting the guanine nucleotide pools that are essential for viral RNA and DNA synthesis. nih.govnih.gov For instance, ribavirin, an IMPDH inhibitor, is used in combination with other drugs to treat chronic hepatitis C virus infection. nih.govasm.org

Applications of IMPDH Inhibitors:

Therapeutic Area Drug Example Mechanism
Immunosuppression Mycophenolate Mofetil (MMF) Inhibits proliferation of T and B lymphocytes. patsnap.com
Antiviral Ribavirin Depletes guanine nucleotide pools required for viral replication. nih.govasm.org

| Antiviral | VX-497 (Merimepodib) | Exhibits antiviral activity. nih.govmdpi.com |

Recent genetic studies have identified mutations in the IMPDH2 gene, one of the two isoforms of IMPDH, as a cause of certain neurodevelopmental disorders. researchgate.netnih.gov These mutations are often associated with a spectrum of clinical features, including dystonia, a movement disorder characterized by sustained or intermittent muscle contractions causing abnormal movements and postures. biorxiv.orggenomicsengland.co.ukresearchgate.net

Research has shown that many of these disease-associated mutations in IMPDH2 lead to a gain-of-function effect, where the enzyme becomes less sensitive to feedback inhibition by GTP. researchgate.netnih.govbiorxiv.org This dysregulation results in an overproduction of guanine nucleotides, which is thought to disrupt normal neuronal development and function. biorxiv.org The precise mechanisms by which altered purine metabolism leads to these neurological phenotypes are still under investigation, but these findings highlight the critical importance of tightly controlled XMP and guanine nucleotide synthesis for proper central nervous system development. researchgate.netbiorxiv.orgresearchgate.net

Interplay between p53 Concentration and Guanine Nucleotide Biosynthesis Regulation via IMPDH Activity

The tumor suppressor protein p53, a crucial regulator of cellular proliferation, exerts control over guanine nucleotide biosynthesis through its influence on inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) activity. IMPDH catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides: the conversion of inosine-5'-monophosphate (IMP) to Xanthosine-5'-monophosphate (XMP). nih.govnih.gov Studies have demonstrated that even a physiologic elevation (3- to 6-fold) in the cellular concentration of wild-type p53 can lead to a significant reduction in IMPDH enzymatic activity. nih.gov This p53-induced suppression of IMPDH is a key mechanism for p53-dependent growth suppression. oipub.comnih.gov The resulting purine pathway defect slows cell cycle progression, specifically causing a delay in the early S phase, and increases the cell population's doubling time. nih.gov

The relationship between IMPDH and p53 is bidirectional. Inhibition of IMPDH, either through drugs like mycophenolic acid (MPA) or AVN-944, leads to the depletion of intracellular guanine nucleotide pools. nih.govnih.gov This depletion acts as a cellular stress signal that stabilizes and activates p53. nih.govnih.gov The activation of p53 following IMPDH inhibition is linked to nucleolar stress, where ribosomal proteins L5 and L11 are implicated in inhibiting MDM2, a negative regulator of p53. nih.gov This sequence of events—IMPDH inhibition, reduced rRNA synthesis, nucleolar disruption, and subsequent efflux of nucleolar proteins—culminates in p53 activation and can lead to cell cycle arrest or apoptosis. nih.gov

Conversely, while wild-type p53 suppresses IMPDH, some mutant forms of p53 (mtp53) have been found to transcriptionally activate the expression of IMPDH1, among other nucleotide metabolism genes. mdpi.com This highlights a critical distinction in how wild-type and mutant p53 proteins regulate cellular metabolism to either suppress or promote oncogenic activities. Under normal physiological conditions, IMPDH is considered a rate-determining factor for p53-dependent growth regulation. oipub.comnih.gov

FactorEffect on IMPDH ActivityConsequence
Elevated wild-type p53 Decreasedp53-dependent growth suppression, delayed S-phase transit nih.govoipub.comnih.gov
IMPDH Inhibitors (e.g., MPA) BlockedDepletion of guanine nucleotides, p53 activation, cell cycle arrest nih.govnih.gov
Mutant p53 (some forms) Increased (transcriptional activation)Potential oncogenic gain-of-function mdpi.com

Xanthosine-5'-monophosphate Metabolism in Diverse Biological Systems

Microbial Metabolism of Xanthosine-5'-monophosphate

Inosine 5'-monophosphate dehydrogenase (IMPDH), the enzyme responsible for synthesizing XMP from IMP, is a pivotal enzyme for the de novo production of guanine nucleotides. researchgate.net This pathway is essential for rapidly proliferating cells, including pathogenic bacteria, making IMPDH an attractive, though not fully exploited, target for the development of new antibacterial drugs. nih.govusda.gov The gene encoding IMPDH, guaB, has been identified as essential for infection in numerous serious pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. morressier.com

While IMPDH inhibitors such as mycophenolic acid (MPA), ribavirin, and mizoribine are used as immunosuppressive, antiviral, and anticancer agents, no bacterial-selective IMPDH inhibitors have been clinically developed for antibacterial applications. nih.govusda.gov A significant challenge in developing these inhibitors is the presence of salvage pathways in many microorganisms that can bypass the need for de novo synthesis by recycling guanine or xanthine (B1682287). nih.gov However, the structural differences between microbial and human IMPDH enzymes offer a therapeutic window for designing species-selective inhibitors. researchgate.netnih.gov For instance, inhibitors developed against the IMPDH of the parasite Cryptosporidium parvum were found to be potent and highly selective over human enzymes, suggesting that similar strategies could be applied to bacterial pathogens. usda.gov

Certain microorganisms can be genetically engineered to overproduce and accumulate valuable metabolites, including XMP. Coryneform bacteria, such as Corynebacterium ammoniagenes, have been a primary focus for the industrial production of XMP through fermentation. nih.govgoogle.com By introducing specific genetic blocks in the purine biosynthesis pathway, scientists can create auxotrophic mutants that channel metabolic intermediates toward the desired product.

For example, inducing a specific requirement for guanine in adenineless auxotrophs of a coryneform bacterium resulted in strains capable of producing high yields of XMP, reaching 3 to 4 grams per liter in the culture medium. nih.gov Further improvements in XMP production have been achieved by imparting additional traits to these mutants, such as resistance to certain inhibitors or analogs. Strains of Corynebacterium ammoniagenes have been developed with resistance to inhibitors of cell membrane biosynthesis, phosphorylation inhibitors, RNA-polymerase inhibitors, and methionine analogs, leading to considerably higher accumulation of XMP. google.com Genetic recombination techniques can also be employed to increase the activity of enzymes involved in the XMP biosynthesis pathway, further enhancing production capacity. google.commdpi.com

Microbial Strain/ModificationKey Genetic TraitResult
Corynebacterium sp.Adenineless, guanine-requiring auxotrophAccumulation of 3-4 g/L of XMP nih.gov
Corynebacterium ammoniagenesResistance to various metabolic inhibitorsIncreased XMP production google.com
Transformed Corynebacterium sp.Increased proline dehydrogenase activityImproved XMP production capacity google.com

Unlike their mammalian hosts, parasitic protozoa are incapable of synthesizing purine nucleotides de novo and are entirely dependent on salvaging preformed purines from their environment. taylorfrancis.comnih.gov This metabolic deficiency makes the enzymes of the purine salvage pathway, including those involved in XMP metabolism, prime targets for chemotherapeutic intervention. taylorfrancis.comnih.gov

In parasites like Plasmodium falciparum, the causative agent of malaria, hypoxanthine is a key precursor that is converted to IMP, which serves as a crucial branch point for the synthesis of all other required purine nucleotides. researchgate.net Similarly, in parasites such as Trichomonas foetus and Giardia lamblia, IMPDH is a pivotal enzyme in the purine salvage pathway, and its inhibition leads to arrested growth of the parasite. usda.gov The IMPDH enzymes in these protozoa often share low sequence identity with their human counterparts, providing an opportunity for the development of selective inhibitors. For example, T. foetus IMPDH has only 34% sequence identity with mammalian IMPDH. usda.gov These differences can be exploited to design drugs that specifically target the parasite's metabolic machinery without affecting the host. researchgate.net

Xanthosine-5'-monophosphate in Plant Metabolic Pathways

In plants, purine nucleotides can be fully catabolized, and XMP is a key intermediate in this process. A revised model of purine catabolism in plants, particularly in Arabidopsis thaliana, indicates that the catabolic pathway for adenylate-derived nucleotides bifurcates from the GMP biosynthetic route at the level of XMP. researchgate.net The initiation of this catabolic process involves the dephosphorylation of XMP to xanthosine (B1684192). nih.gov

This critical step is catalyzed by a highly specific XMP phosphatase (XMPP), an enzyme conserved in vascular plants. researchgate.net The high substrate specificity of XMPP is believed to be necessary for efficiently processing the very small cellular pool of XMP. researchgate.net Following its formation, xanthosine is hydrolyzed by a nucleoside hydrolase heterocomplex (NSH1/NSH2) to yield xanthine and ribose. researchgate.netnih.gov Xanthine is then further oxidized to provide a source of nitrogen for the plant. nih.gov While xanthosine can be a precursor for xanthine, it is primarily directed towards catabolism rather than being salvaged for nucleotide synthesis in many plant species. nih.govresearchgate.net This pathway allows plants to efficiently recycle nitrogen from purine nucleotides to support growth. nih.gov

Central Role in Caffeine Biosynthesis in Camellia sinensis and Coffea arabica

Xanthosine-5'-monophosphate (XMP) is a critical intermediate in the biosynthesis of purine alkaloids, most notably caffeine, in commercially important plant species such as tea (Camellia sinensis) and coffee (Coffea arabica) researchgate.netresearchgate.net. While not the direct precursor to the caffeine molecule itself, XMP stands at a key metabolic branch point, channeling purine nucleotides toward the synthesis of xanthosine, the committed intermediate that initiates the main caffeine biosynthetic pathway researchgate.netresearchgate.net.

The formation of xanthosine from XMP is a crucial step derived from the de novo purine nucleotide biosynthesis pathway. This process begins with Inosine-5'-monophosphate (IMP), which is oxidized to form XMP researchgate.net. This reaction is catalyzed by the enzyme IMP dehydrogenase (IMPDH) researchgate.net. Subsequently, the phosphate (B84403) group is removed from XMP by the action of a 5'-nucleotidase, yielding xanthosine researchgate.netfrontiersin.org. The significance of the IMP to XMP conversion is highlighted by studies where ribavirin, a potent inhibitor of IMPDH, was shown to significantly reduce the rate of caffeine biosynthesis in both tea and coffee plants researchgate.net.

Once formed, xanthosine serves as the substrate for a series of three methylation reactions and one nucleosidase reaction that constitute the core caffeine synthesis pathway nih.govcabidigitallibrary.org. The primary and most recognized route is a four-step sequence:

Xanthosine is methylated at the N7 position by S-adenosyl-L-methionine (SAM) to form 7-methylxanthosine . This reaction is catalyzed by xanthosine methyltransferase (XMT) frontiersin.orgresearchgate.net.

7-methylxanthosine is then converted to 7-methylxanthine by a nucleosidase, which removes the ribose group frontiersin.orgresearchgate.net.

7-methylxanthine undergoes a second methylation at the N3 position to produce theobromine researchgate.netnih.gov.

A final methylation at the N1 position converts theobromine into caffeine (1,3,7-trimethylxanthine) researchgate.netnih.gov.

The latter two methylation steps are catalyzed by caffeine synthase, an enzyme with broad substrate specificity nih.gov. While this is the major pathway, minor routes to caffeine synthesis, such as through the intermediate paraxanthine, may also exist due to the broad specificity of the N-methyltransferases involved researchgate.netresearchgate.net.

Plants have evolved multiple routes to ensure a steady supply of xanthosine for caffeine production. These pathways converge on the production of XMP and its subsequent conversion to xanthosine.

Pathway Description Key Enzymes
De Novo Route The primary pathway starting from 5-phosphoribose-1-pyrophosphate (PRPP), leading to the synthesis of IMP, which is then converted to XMP and subsequently xanthosine. nih.govIMP dehydrogenase, 5'-nucleotidase nih.gov
AMP Route Utilizes the existing pool of adenine (B156593) nucleotides. Adenosine-5'-monophosphate (AMP) is converted to IMP, which then enters the pathway to form XMP and xanthosine. researchgate.netfrontiersin.orgAMP deaminase, IMP dehydrogenase, 5'-nucleotidase nih.govcabidigitallibrary.org
GMP Route Guanine nucleotides can also be channeled into the pathway. Guanosine-5'-monophosphate (GMP) is converted to guanosine, which is then deaminated to form xanthosine. researchgate.netnih.gov5'-nucleotidase, Guanosine deaminase researchgate.netcabidigitallibrary.org
SAM Cycle Route Adenosine (B11128) released during the S-adenosyl-L-methionine (SAM) cycle is converted to AMP and then funneled into the AMP route to produce xanthosine. researchgate.netfrontiersin.orgAdenosine nucleosidase, Adenine phosphoribosyltransferase, AMP deaminase, IMP dehydrogenase, 5'-nucleotidase nih.govcabidigitallibrary.org
Involvement in Ureide Biosynthesis and Purine Degradation in Tropical Legumes

In tropical legumes such as soybean (Glycine max) and common bean (Phaseolus vulgaris), Xanthosine-5'-monophosphate plays a pivotal role in nitrogen metabolism. These plants transport nitrogen fixed symbiotically in their root nodules to the rest of the plant primarily in the form of ureides, namely allantoin and allantoate nih.govuni-hannover.deimrpress.com. This process relies on the de novo synthesis of purine nucleotides, followed by their systematic degradation, a pathway in which XMP serves as a key intermediate nih.gov.

The biosynthesis of ureides is a complex metabolic process compartmentalized between infected and uninfected cells within the root nodule nih.govimrpress.com. The pathway is initiated in the plastids of infected cells with the synthesis of Inosine-5'-monophosphate (IMP) from products of nitrogen assimilation nih.govresearchgate.net. IMP is then exported to the cytosol and oxidized by IMP dehydrogenase to form Xanthosine-5'-monophosphate (XMP) nih.gov.

The conversion of XMP to xanthosine represents the irreversible entry point into purine catabolism for ureide production researchgate.net. This step is catalyzed by a highly specific cytosolic enzyme, Xanthosine Monophosphate Phosphatase (XMPP) nih.govuni-hannover.deuni-hannover.de. The identification of this specific phosphatase underscores its importance in initiating the degradation pathway uni-hannover.deuni-hannover.de.

Following its formation, xanthosine is further metabolized in a series of enzymatic steps leading to the production of ureides. This pathway involves a complex spatial arrangement, with intermediates shuttled between different cell types within the nodule nih.gov.

Step Reaction Enzyme Cellular Location
1Inosine-5'-monophosphate (IMP) → Xanthosine-5'-monophosphate (XMP)IMP dehydrogenase (IMPDH)Cytosol (of infected cells) nih.gov
2Xanthosine-5'-monophosphate (XMP) → XanthosineXanthosine Monophosphate Phosphatase (XMPP)Cytosol (of infected cells) nih.govresearchgate.net
3Xanthosine → XanthineNucleoside Hydrolase (NSH1/NSH2)Uninfected cells nih.govuni-hannover.de
4Xanthine → Uric AcidXanthine Dehydrogenase (XDH)Infected and/or Uninfected cells nih.gov
5Uric Acid → 5-HydroxyisourateUrate Oxidase (UOX)Peroxisomes (of uninfected cells) nih.gov
65-Hydroxyisourate → Allantoin → AllantoateSpontaneous/Enzymatic conversion-

The degradation of purines for ureide synthesis is a highly efficient way for these legumes to manage and transport the large amounts of nitrogen fixed in their nodules. The pathway ensures that nitrogen, initially incorporated into the purine ring of IMP and XMP, is remobilized into a transportable form. The central role of XMP as the precursor for the purine base xanthine, which is subsequently oxidized to uric acid and then to ureides, highlights its critical function in the nitrogen economy of tropical legumes nih.govnih.gov.

Advanced Research Methodologies for Xanthosine 5 Monophosphate Studies

Analytical Techniques for Xanthosine-5'-monophosphate Quantification and Metabolic Flux Analysis

The accurate quantification of XMP and the analysis of its metabolic flux are foundational to understanding its role in cellular metabolism. Researchers employ a range of powerful analytical techniques, from established chromatographic methods to advanced mass spectrometry and isotopic tracing.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used and robust method for the separation and quantification of nucleotides, including XMP. nih.gov This technique leverages the principle that molecules with chromophores—parts of the molecule that absorb light—can be detected and quantified by their absorbance of UV light at specific wavelengths. nih.govpan.olsztyn.pl For purine-based compounds like XMP, UV detection is particularly effective due to the light-absorbing properties of the purine (B94841) ring.

The methodology involves injecting a sample into an HPLC system, where it passes through a column packed with a stationary phase. The differential interactions of the sample components with the stationary and mobile phases lead to their separation. As the separated components, including XMP, exit the column, they pass through a UV detector. The detector measures the absorbance, which is proportional to the concentration of the compound, allowing for precise quantification when compared against known standards. The selection of an appropriate wavelength, typically near the maximum absorbance of the purine ring (around 250-260 nm), is critical for sensitivity and specificity. researchgate.net

ParameterTypical Condition/ValuePurpose
Column TypeReversed-Phase (e.g., C18)Separates polar compounds like nucleotides based on hydrophobicity.
Mobile PhaseAqueous buffer with an organic modifier (e.g., methanol (B129727) or acetonitrile)Elutes the compounds from the column; gradient elution is often used for complex samples.
Detection Wavelength~254 nmCorresponds to a strong absorbance wavelength for the purine chromophore in XMP, ensuring high sensitivity.
QuantificationPeak area comparison with external standardsAllows for the calculation of the absolute concentration of XMP in the sample.

For enhanced sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for quantifying XMP, especially in complex biological matrices like cell lysates. nih.govresearchgate.net This method is particularly valuable for assessing the activity of the enzyme Inosine-5'-monophosphate dehydrogenase (IMPDH), which catalyzes the conversion of Inosine-5'-monophosphate (IMP) to XMP. acs.orgresearchgate.net

In this approach, after chromatographic separation by LC, the analyte enters the mass spectrometer. The first mass spectrometer (MS1) selects the ion corresponding to the mass of XMP. This parent ion is then fragmented, and the second mass spectrometer (MS2) detects specific fragment ions. This dual monitoring of parent and fragment ions provides exceptional specificity, minimizing interference from other molecules in the sample. nih.gov LC-MS/MS methods for XMP have been validated to show high accuracy (93–116%) and reproducibility (CV < 7.5%). researchgate.netacs.org This precision allows for reliable measurement of IMPDH activity by quantifying the rate of XMP production. nih.govresearchgate.net

Performance MetricReported Value/RangeSignificance
Linearity (Concentration Range)0.25 - 80 µMDemonstrates the method's ability to provide accurate results across a wide range of XMP concentrations. researchgate.net
Accuracy93% - 116%Indicates the closeness of the measured value to the true value, ensuring reliable quantification. acs.org
Precision (Coefficient of Variation)< 7.5%Shows high reproducibility of the measurement, both within the same day and between different days. researchgate.net
ApplicationIMPDH enzyme activity assessmentEnables the direct measurement of the enzymatic production of XMP from IMP, a key step in purine biosynthesis. acs.orgresearchgate.net

Isotopic tracing is a powerful technique used to track the movement of atoms through metabolic pathways, providing a dynamic view of cellular metabolism known as metabolic flux analysis. nih.govimmune-system-research.com This approach goes beyond static measurements of metabolite concentrations to quantify the rate of turnover and pathway utilization. immune-system-research.com To study the flux through the purine biosynthesis pathway involving XMP, cells are cultured with substrates labeled with stable isotopes, such as ¹³C-glucose or ¹⁵N-glutamine. immune-system-research.com

As these labeled precursors are metabolized, the heavy isotopes are incorporated into downstream intermediates, including IMP and subsequently XMP. By using mass spectrometry to analyze the mass distribution of these metabolites over time, researchers can determine the rate at which XMP is being synthesized and consumed. researchgate.net This provides critical insights into how the flux through this pathway is regulated under different physiological conditions or in response to therapeutic agents. nih.gov Isotopic tracing is essential for understanding how cells allocate resources for nucleotide synthesis and for identifying bottlenecks or points of dysregulation in the network. monash.edu

Genetic and Molecular Biological Approaches

Genetic and molecular biology techniques provide the means to manipulate the enzymes and pathways involved in XMP metabolism directly. These methods are instrumental in confirming gene function and in rationally designing microorganisms for enhanced production of valuable compounds.

To elucidate the precise function of enzymes in the XMP pathway, researchers utilize gene knockout and targeted mutagenesis techniques in model organisms like Escherichia coli or yeast. researchgate.net A gene knockout involves the complete deletion or disruption of a specific gene. For instance, knocking out the gene guaB, which encodes IMPDH, would prevent the synthesis of XMP from IMP, leading to an accumulation of IMP and a deficiency in guanine (B1146940) nucleotides. This type of experiment definitively establishes the role of IMPDH in the pathway.

Targeted mutagenesis, often performed using tools like CRISPR/Cas9, allows for more subtle modifications, such as changing a single amino acid in an enzyme. nih.gov This can be used to study the active site of an enzyme or to alter its regulatory properties. For example, researchers could mutate the allosteric site of IMPDH to make it insensitive to feedback inhibition by downstream products. Observing the resulting changes in XMP and other nucleotide pools provides detailed information about the enzyme's regulatory mechanisms. nih.gov

Metabolic engineering applies the principles of molecular biology to redesign the metabolic networks of microorganisms for the overproduction of specific chemicals. sciepublish.commdpi.com To enhance the production of XMP or its derivatives, several strategies are employed. A primary approach is to increase the metabolic flux towards XMP by overexpressing key enzymes. This can involve placing the genes for enzymes in the de novo purine synthesis pathway, such as IMPDH (guaB), under the control of strong promoters to boost their expression levels. researchgate.net

Another critical strategy is the elimination of competing pathways. For example, pathways that divert the precursor IMP away from XMP synthesis can be blocked by knocking out the relevant genes. nih.gov Furthermore, to prevent the consumption of XMP, the gene for GMP synthase (guaA), which converts XMP to Guanosine-5'-monophosphate (GMP), can be deleted or its expression can be dynamically regulated. researchgate.netnih.gov Enhancing the supply of precursor metabolites, such as glutamine and aspartic acid, is another common strategy to ensure that the building blocks for purine synthesis are not limiting. researchgate.netnih.gov These combined approaches redirect cellular metabolism to achieve high-yield production of the target compound.

Engineering StrategyGenetic Target (Example)Objective
Overexpression of Key EnzymesIMPDH (guaB)Increase the conversion rate of IMP to XMP, boosting flux into the guanine nucleotide pathway. researchgate.net
Blocking Competing PathwaysAdenylosuccinate synthetase (purA)Prevent the diversion of IMP towards adenine (B156593) nucleotide synthesis, channeling it towards XMP.
Eliminating Product ConsumptionGMP synthase (guaA)Block the conversion of XMP to GMP, leading to the accumulation of XMP. nih.gov
Enhancing Precursor SupplyOverexpression of glnA (glutamine synthetase)Increase the availability of glutamine, a key precursor for de novo purine synthesis. researchgate.net

Investigation of Transcriptional Regulation of Genes Involved in Xanthosine-5'-monophosphate Synthesis and Metabolism

The cellular concentration of Xanthosine-5'-monophosphate (XMP) is tightly controlled through the transcriptional regulation of the genes encoding the enzymes responsible for its synthesis and subsequent conversion. The primary enzymes in this metabolic nexus are inosine (B1671953) monophosphate dehydrogenase (IMPDH), which catalyzes the synthesis of XMP from inosine monophosphate (IMP), and guanosine (B1672433) monophosphate synthetase (GMPS), which converts XMP to guanosine monophosphate (GMP).

Research indicates that the expression of the IMPDH gene is subject to feedback regulation by intracellular guanine ribonucleotide levels. nih.gov Elevated concentrations of guanine nucleotides lead to a reduction in the steady-state mRNA levels of IMPDH. nih.gov Conversely, depletion of the guanine nucleotide pool, for instance through the action of IMPDH inhibitors like mycophenolic acid (MPA), results in an increased abundance of IMPDH mRNA. nih.gov This regulatory mechanism appears to operate at a post-transcriptional, nuclear level, affecting the levels of IMPDH mRNA within the nucleus rather than altering transcriptional initiation or cytoplasmic mRNA stability. nih.gov

Broader regulatory networks also influence the transcription of genes in the purine biosynthesis pathway. The transcription factor c-Myc, a key regulator of cell proliferation, is known to control the expression of numerous genes involved in nucleotide biosynthesis. frontiersin.org Furthermore, in Drosophila, IMPDH itself has been shown to function as a DNA-binding transcriptional repressor, attenuating the expression of histone genes and E2f, a critical driver of cell proliferation. researchgate.net This suggests a dual role for IMPDH, coupling nucleotide biosynthesis directly to the regulation of the cell cycle. researchgate.net

The transcriptional regulation of GMPS is also a critical control point. While specific regulatory details for GMPS can vary, studies on related nucleotide synthases, such as cyclic GMP-AMP synthase (cGAS), have implicated transcription factors like Sp1 and CREB in controlling promoter activity. nih.gov Additionally, GMPS has been observed to have "moonlighting" functions, including roles in gene regulation through interactions with proteins like the ubiquitin-specific protease 7 (USP7), which can influence histone modifications and gene expression. nih.gov This interplay suggests a complex regulatory landscape where the enzymes of XMP metabolism are not only controlled by transcriptional networks but may also participate in them.

GeneEnzyme ProductRegulatory FactorsMode of Regulation
IMPDHInosine monophosphate dehydrogenaseGuanine ribonucleotidesInverse regulation of mRNA levels (post-transcriptional) nih.gov
c-MycTranscriptional activation (part of broader purine pathway regulation) frontiersin.org
IMPDH protein (in Drosophila)Transcriptional repressor of cell proliferation genes researchgate.net
GMPSGuanosine monophosphate synthetaseSp1, CREB (inferred from cGAS)Transcriptional activation nih.gov
GMPS-USP7 complexCo-repressor of developmental genes (moonlighting function) nih.gov

Structural Biology and Biophysical Characterization

X-ray Crystallography for High-Resolution Structural Analysis of Xanthosine-5'-monophosphate-Metabolizing Enzymes

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of the key enzymes that metabolize XMP—IMPDH and GMPS—at atomic resolution. These high-resolution structures have provided profound insights into their catalytic mechanisms, substrate and cofactor binding, and the structural basis for inhibitor specificity.

Crystal structures of human type II IMPDH have revealed that the enzyme catalyzes the NAD+-dependent oxidation of IMP to XMP. pnas.orgpnas.org The structure confirms that the catalytic process involves the nucleophilic attack of an active site cysteine (Cys-331) on the IMP base, forming a covalent intermediate. pnas.orgpnas.org The binding of the cofactor NAD+ then facilitates a hydride transfer to generate the product XMP. pnas.orgpnas.org Crystallographic studies of IMPDH from various organisms, including pathogenic fungi like Cryptococcus neoformans, have been performed in complex with its substrate IMP and cofactor NAD+, yielding diffraction data at resolutions up to 2.5 Å. nih.gov These structures are crucial for understanding species-specific differences, which can be exploited for the design of targeted antimicrobial agents. nih.govacs.org

Similarly, the crystal structure of human GMPS has been solved, revealing a bifunctional enzyme with two distinct domains: an N-terminal glutaminase (B10826351) domain and a C-terminal synthetase domain. rcsb.orgatlasgeneticsoncology.org The structure, determined in complex with XMP, shows the substrate bound to the synthetase domain. rcsb.org This work has detailed the structural basis for XMP recognition and has also identified a potential allosteric site, offering avenues for the development of novel inhibitors. rcsb.org Structures of GMPS from thermophilic bacteria, such as Thermus thermophilus, have also been determined at resolutions around 2.20 Å, providing a comparative basis for understanding the enzyme's function and evolution. rcsb.orgiucr.org The crystal structure of E. coli GMPS was a landmark, as it served as a prototype for two families of metabolic enzymes, revealing a novel Cys-His-Glu catalytic triad (B1167595) in the glutaminase domain. nih.gov

EnzymeOrganismLigand(s)Resolution (Å)PDB ID
IMP Dehydrogenase Type IIHomo sapiens6-Cl-IMPNot specifiedNot specified
IMP DehydrogenaseCryptococcus neoformansIMP, NAD+2.5Not specified
IMP DehydrogenaseCryptococcus gattiiIMP, NAD+2.6Not specified
GMP SynthetaseHomo sapiensXMP2.502VXO rcsb.org
GMP SynthetaseThermus thermophilusXMP2.202YWC rcsb.org
GMP SynthetaseEscherichia coliNot specifiedNot specifiedNot specified

Cryo-Electron Microscopy (Cryo-EM) to Elucidate Enzyme Dynamics and Filament Formation

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for studying the dynamic assembly and conformational heterogeneity of enzymes involved in XMP metabolism, particularly IMPDH. In vertebrates, IMPDH is known to reversibly polymerize into micron-scale filaments, a process linked to the regulation of guanine nucleotide synthesis. nih.govnih.govelifesciences.org

Cryo-EM studies of human IMPDH2 have revealed how the enzyme's filament assembly tunes its allosteric regulation. nih.govnih.govbiorxiv.org These studies have produced a series of structures of IMPDH2 in both active and inactive conformations, defining the molecular mechanism of filament assembly. nih.govnih.gov The structures demonstrate that filament formation makes the enzyme less sensitive to feedback inhibition by GTP, which explains why assembly is favored under physiological conditions requiring an expansion of the guanine nucleotide pool. nih.govbiorxiv.org

High-resolution Cryo-EM reconstructions of human IMPDH1 filaments (at resolutions of 2.7 Å – 3.5 Å) have shown that these filaments can adopt diverse helical architectures depending on which ligands are bound. oup.com The binding of substrates (IMP, NAD+), an allosteric activator (ATP), and a feedback inhibitor (GTP) all influence the filament's structure. oup.com This work has shown that the filament can accommodate both active and inactive enzyme protomers, and that filament formation can protect the enzyme against feedback inhibition by GTP. oup.com The conformational plasticity of IMPDH2 is significant, with Cryo-EM identifying at least six distinct conformations of the enzyme's octameric building blocks within filaments, depending on the combination of bound substrates and allosteric effectors. elifesciences.org While Cryo-EM has been extensively applied to IMPDH, its use to study the dynamics of other large enzyme complexes, like malate (B86768) synthase G, demonstrates its broader utility for examining the conformational landscapes of metabolic enzymes. nih.govkpwulab.com

EnzymeTechniqueKey FindingResolution
Human IMPDH2Cryo-EMFilament assembly tunes allosteric regulation by reducing sensitivity to GTP feedback inhibition. nih.govnih.govNear-atomic
Human IMPDH1Cryo-EMLigand binding determines the diverse helical architectures of filaments. oup.com2.7 - 3.5 Å
Human IMPDH2Cryo-EMRevealed extreme conformational plasticity with multiple distinct octamer conformations within filaments. elifesciences.orgHigh

Spectroscopic Studies for Conformational and Electronic Deactivation Pathways of Xanthosine-5'-monophosphate

Spectroscopic techniques provide critical insights into the intrinsic photophysical properties of XMP, including its conformation in solution and the pathways by which it dissipates energy after absorbing ultraviolet light. A study utilizing a combination of fluorescence up-conversion and transient absorption spectroscopy with femtosecond time resolution has examined the excited-state dynamics of XMP in aqueous solutions. researchgate.net This research investigated both the neutral and deprotonated forms of the nucleotide, which are relevant under different physiological pH conditions. researchgate.net Such studies are fundamental to understanding the electronic relaxation mechanisms and potential for photochemical damage in nucleic acid components. The findings from these spectroscopic methods complement structural data by providing a dynamic picture of the molecule's behavior and energy landscape.

Computational and Systems Biology Approaches

Computational Modeling and Simulation of Purine Metabolic Networks Incorporating Xanthosine-5'-monophosphate Pathways

The intricate network of purine metabolism, in which XMP is a key intermediate, lends itself to computational modeling and systems biology analysis. These approaches aim to integrate extensive experimental and clinical data to create mathematical models that can simulate the complex dynamics of the pathway. nih.gov

Early kinetic models of purine metabolism were developed to demonstrate the utility of computer simulations for understanding complex metabolic networks. cwru.edu More sophisticated models have been constructed for the whole human body, consisting of numerous dependent variables and reaction steps, to capture the pathway's complex regulatory mechanisms and branching points. nih.govcwru.edu These models often employ different mathematical formalisms, such as traditional Michaelis-Menten rate laws, power-law functions in the form of Generalized Mass Action (GMA) systems, or S-systems. nih.gov

Such models can be used to predict the behavior of the metabolic network under various physiological and pathological conditions, such as enzyme deficiencies. nih.gov For instance, simulations can show how perturbations in enzyme activities affect metabolite concentrations throughout the pathway. The development of these models is an iterative process, relying on the collation of extensive experimental data on enzyme kinetics and metabolite levels. nih.gov By simulating the flux through the IMPDH- and GMPS-catalyzed steps, these models can help elucidate the regulatory principles governing the balance between adenine and guanine nucleotide pools and provide a quantitative framework for understanding the role of XMP in cellular metabolism. pnas.org The ultimate goal of these systems biology approaches is to translate lists of differentially expressed genes or altered metabolite levels into a mechanistic understanding of the underlying biological phenomena.

Bioinformatics Analysis of Xanthosine-5'-monophosphate-Related Enzymes and Pathways across Species

Bioinformatics provides powerful tools for the comparative analysis of enzymes and metabolic pathways related to Xanthosine-5'-monophosphate (XMP) across different species. By examining the genetic and protein sequences of key enzymes involved in XMP metabolism, researchers can infer evolutionary relationships, identify conserved functional domains, and understand the diversity of metabolic strategies employed by various organisms.

The primary enzymes directly interacting with XMP are Inosine-5'-monophosphate dehydrogenase (IMPDH), which catalyzes the conversion of inosine monophosphate (IMP) to XMP, and GMP synthase, which converts XMP to guanosine monophosphate (GMP). wikipedia.orggenecards.org Bioinformatics analyses of these two enzymes, as well as the broader purine metabolism pathway, have revealed significant insights into their evolution and function.

Enzymes Involved in XMP Metabolism: A Comparative Look

A comparative analysis of IMPDH and GMP synthase across the three domains of life—Bacteria, Archaea, and Eukaryota—highlights both conserved features and notable variations.

EnzymeDomain/FeatureBacteriaArchaeaEukaryota
IMPDH Catalytic Domain (β/α)8 barrel structure(β/α)8 barrel structure(β/α)8 barrel structure
Subdomain Often contains two CBS domainsVariable, some lack CBS domainsContains two CBS domains
Active Site Highly conserved, with a key Cysteine residueHighly conserved, with a key Cysteine residueHighly conserved, with a key Cysteine residue
GMP Synthase Overall Structure Typically a two-domain single polypeptideOften two separate proteins (two-subunit type)A two-domain single polypeptide
GATase Domain Class I amidotransferase with a Cys-His-Glu catalytic triadHomologous domain, sometimes a separate subunitClass I amidotransferase with a Cys-His-Glu catalytic triad
ATPPase Domain Contains a dimerization subdomainHomologous domain, sometimes a separate subunitContains an insertion of ~100 amino acids in the dimerization domain (in mammals)

IMP Dehydrogenase (IMPDH): This enzyme is responsible for the rate-limiting step in the de novo biosynthesis of guanine nucleotides, the NAD+-dependent oxidation of IMP to XMP. nih.govasm.org Structural bioinformatics and sequence alignments have shown that the catalytic domain of IMPDH, which forms a (β/α)8 barrel, is highly conserved across all forms of life. acs.org The active site, in particular, is remarkably invariant, featuring a completely conserved catalytic cysteine residue essential for its function. acs.org

Phylogenetic analyses based on IMPDH sequences generally align with the established evolutionary relationships between species. nih.gov However, these studies also reveal interesting details, such as gene duplication events leading to different isoforms of the enzyme in mammals (Type I and II), which have distinct kinetic properties and expression patterns. nih.gov While the core catalytic machinery is conserved, there are differences in the subdomain, which contains two cystathionine-beta-synthase (CBS) domains. acs.org Some bacterial and archaeal IMPDHs lack this subdomain, suggesting variations in regulatory mechanisms. acs.org

GMP Synthase: This enzyme catalyzes the final step in the de novo synthesis of GMP from XMP, utilizing glutamine or ammonia (B1221849) as a nitrogen source. nih.gov Bioinformatics studies have revealed fascinating diversity in the architecture of GMP synthase. In bacteria and eukaryotes, it is typically a single polypeptide with two main domains: a glutamine amidotransferase (GATase) domain and an ATP pyrophosphatase (ATPPase) domain. nih.govresearchgate.net The GATase domain contains a highly conserved catalytic triad (Cysteine, Histidine, Glutamate) responsible for hydrolyzing glutamine to provide ammonia. wikipedia.orgnih.gov

Comparative Analysis of Purine Metabolism Pathways

XMP is a crucial intermediate in the purine metabolism pathway. wikipedia.org Comparative genomics has demonstrated that while the core pathway for de novo purine biosynthesis is ancient and widespread, significant variations exist across the domains of life. researchgate.netnih.gov

FeatureBacteriaArchaeaEukaryota
Core Pathway Generally conserved canonical pathwayMore variable; some species lack genes for certain stepsGenerally conserved canonical pathway
Gene Organization Increasing prevalence of gene fusionsLess evidence of gene fusion compared to bacteriaExhibit common bacterial fusions plus novel fusions
Enzyme Complementation Canonical enzymes are prevalentEvidence of non-homologous enzyme substitutionsCanonical enzymes are prevalent
Supramolecular Organization --Formation of the "purinosome" in humans

Bioinformatic surveys of genomes have shown that most organisms in all three domains can synthesize purines de novo. wikipedia.orgnih.gov The biochemical pathway is remarkably similar in bacteria and eukaryotes. wikipedia.org However, archaeal pathways are more diverse. nih.gov Some archaeal species appear to lack the genes for specific steps in the pathway, such as glycinamide (B1583983) ribonucleotide (GAR) formyltransferase or IMP cyclohydrolase, suggesting the existence of novel, yet-to-be-discovered enzyme variants. nih.gov

Another key finding from comparative bioinformatics is the prevalence of gene fusions in the purine biosynthesis pathway. In many bacteria, genes encoding enzymes for consecutive steps in the pathway have fused into a single gene, likely to increase metabolic efficiency. researchgate.net This trend is even more pronounced in eukaryotes, which share common bacterial fusions and have evolved new ones. researchgate.net In humans, this concept of metabolic channeling is taken a step further with the formation of the "purinosome," a transient, multi-enzyme complex that brings together all the enzymes of the de novo purine synthesis pathway to enhance flux and provide precise regulation. researchgate.net

These bioinformatics-driven comparative analyses provide a deeper understanding of the evolution and diversity of XMP metabolism. They highlight a combination of highly conserved core functionalities, essential for life, with a fascinating array of species- and domain-specific adaptations in enzyme structure and pathway organization.

Future Directions and Emerging Research Areas

Discovery and Characterization of Novel Enzymes Involved in Xanthosine-5'-monophosphate Metabolism

While the core enzymes of the XMP pathway, IMPDH and GMP synthase, are well-established, ongoing research seeks to identify novel enzymes that modulate XMP levels or are involved in alternative metabolic fates. The discovery of new enzymes is driven by advanced methodologies that can uncover previously unknown catalytic functions and metabolic pathways.

Modern enzyme discovery relies heavily on techniques such as metabolomics, which allows for the rapid and simultaneous screening of hundreds of metabolites. This approach can identify unexpected metabolic conversions and guide researchers toward the enzymes responsible. Furthermore, structure-guided computational approaches are being employed to predict the substrate specificities of uncharacterized enzymes based on their three-dimensional structures, enabling the identification of novel catalytic activities.

An emerging area of research involves metabolic engineering, where pathways are manipulated to achieve specific outcomes. For instance, in efforts to biosynthesize methylxanthines (like caffeine) in microbes, enzymes such as xanthine (B1682287) phosphoribosyltransferase (XPT) and 5′-nucleotidase (5′-NT) have been utilized to engineer a salvage pathway that increases the flux from xanthine to xanthosine (B1684192), a precursor to XMP. While these enzymes are not "novel" in their existence, their characterization in these new contexts represents a significant research direction.

Another example is the characterization of enzymes like 7-methylxanthosine synthase , which acts on xanthosine, the nucleoside form of XMP. Research has shown that this enzyme is specific for xanthosine and cannot use XMP as a substrate, highlighting the specificity within these pathways. nih.gov The ongoing search for such specificities is crucial for understanding the complete metabolic network surrounding XMP.

Development of Highly Specific Modulators and Inhibitors Targeting Xanthosine-5'-monophosphate Pathway Enzymes

The enzymes that regulate the XMP pool are prime targets for drug development. The focus has shifted from broad-spectrum inhibitors to highly specific modulators that can distinguish between different enzyme isoforms or between host and pathogen enzymes, thereby reducing off-target effects and toxicity.

IMPDH Inhibitors: IMPDH is a well-validated target, and several inhibitors are in clinical use or development. nih.govnih.gov Research is advancing on multiple fronts:

Substrate Pocket Inhibitors: These compounds, such as the antiviral drug ribavirin and the immunosuppressant mizoribine , mimic the natural substrate, inosine-5'-monophosphate (IMP). nih.govresearchgate.net

Cofactor Pocket Inhibitors: Mycophenolic acid (MPA) , the active metabolite of the immunosuppressive drug mycophenolate mofetil, is a potent, non-competitive inhibitor that binds to the NAD+ cofactor site. nih.govaacrjournals.org

Isoform-Specific Inhibitors: Humans have two IMPDH isoforms, IMPDH1 and IMPDH2. While IMPDH1 is constitutively expressed, IMPDH2 is upregulated in proliferating cells, making it an attractive cancer target. nih.gov The development of isoform-selective inhibitors is a major goal. For example, sappanone A has been identified as a small molecule that covalently targets a specific cysteine residue (Cys140) in IMPDH2, leading to selective inhibition and anti-inflammatory effects with potentially fewer side effects than pan-IMPDH inhibitors. researchgate.net

Pathogen-Specific Inhibitors: Structural and kinetic differences between human and microbial IMPDH enzymes are being exploited to develop new antimicrobial agents with high selectivity, which is crucial for treating infectious diseases. nih.govaacrjournals.org

GMP Synthase Inhibitors: GMP synthase, which converts XMP to GMP, is another critical target.

Psicofuranine , an adenosine (B11128) analogue, is a known inhibitor of GMP synthase. umn.edu

Recent studies have explored substrate enantiomers as potential inhibitors. It was found that l-XMP , the L-enantiomer of the natural substrate, can inhibit GMP synthase activity with a potency comparable to other known inhibitors, providing new insights for future inhibitor design. patsnap.com

The development pipeline for these modulators involves a combination of high-throughput screening, structure-based drug design, and medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties.

Enzyme Target Inhibitor/Modulator Mechanism of Action Therapeutic Area
IMP Dehydrogenase (IMPDH)Mycophenolic Acid (MPA)Non-competitive, binds NAD+ siteImmunosuppression
IMP Dehydrogenase (IMPDH)RibavirinCompetitive, substrate mimic (IMP)Antiviral
IMP Dehydrogenase (IMPDH)Sappanone ACovalent allosteric inhibitor (IMPDH2 selective)Anti-inflammatory
GMP SynthasePsicofuranineAdenosine analogue inhibitorResearch
GMP Synthasel-XMPSubstrate enantiomer inhibitorResearch

Advanced Understanding of Allosteric and Filament-Mediated Regulation of IMPDH and Related Enzymes

Recent breakthroughs have revealed that the activity of IMPDH is not just controlled by substrate availability and product inhibition, but also through complex allosteric regulation and higher-order structural assembly.

Allosteric Regulation of IMPDH: The IMPDH enzyme contains a regulatory region known as the Bateman domain, which possesses multiple allosteric sites for nucleotide binding. nih.govaacrjournals.org This domain acts as a sensor of the cell's metabolic state:

ATP/ADP Binding: When adenine (B156593) nucleotides like ATP or ADP bind to two canonical sites in the Bateman domain, they promote an "extended" or active conformation of the enzyme. nih.govaacrjournals.org

GTP/GDP Binding: Conversely, when guanine (B1146940) nucleotides such as GTP or GDP bind, they induce a "compressed" or inactive conformation, providing a direct feedback inhibition mechanism. nih.govaacrjournals.org In eukaryotes, a third, non-canonical site that binds only GTP/GDP further contributes to this inhibition. nih.gov

Filament-Mediated Regulation: A paradigm-shifting discovery is that IMPDH can reversibly polymerize into micron-scale filaments within cells, a process that is itself regulated by allosteric effectors. nih.govaacrjournals.org This self-assembly is not merely a storage mechanism but a sophisticated layer of functional control.

Assembly Promotes Activity: Nucleotide binding to the Bateman domain promotes the self-assembly of IMPDH tetramers into octamers, which then stack to form filaments. aacrjournals.org

Filaments Resist Inhibition: Crucially, cryo-electron microscopy studies have revealed that the assembly of human IMPDH2 into filaments makes the enzyme less sensitive to feedback inhibition by GTP. nih.govnih.govaacrjournals.org By stabilizing a conformation that resists full compression, filamentation allows the enzyme to remain active even when GTP levels are high. This mechanism is thought to be vital during periods of high metabolic demand, such as T-cell activation or stem cell proliferation, enabling a sustained expansion of the guanine nucleotide pool. nih.govnih.gov

The regulation of GMP synthase is also complex, involving allosteric activation. The binding of ATP and XMP to its synthetase domain induces a conformational change that activates its glutaminase (B10826351) domain, ensuring that the hydrolysis of glutamine to produce ammonia (B1221849) is tightly coupled with the synthesis of GMP. nih.govwikipedia.orgelifesciences.org

Systems-Level Analysis of Xanthosine-5'-monophosphate Pool Regulation and Interconversion Dynamics

Understanding the regulation of the XMP pool requires a holistic, systems-level perspective that goes beyond the study of individual enzymes. This involves integrating experimental data with computational models to analyze the entire network of purine (B94841) metabolism and predict its dynamic behavior.

Metabolic Flux Analysis (MFA): MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. biorxiv.org By using stable isotope tracers (like ¹³C-labeled glucose or amino acids), researchers can track the flow of atoms through the purine biosynthesis pathway. This allows for the precise measurement of the flux from IMP to XMP and from XMP to GMP, providing a quantitative understanding of how these pathways are utilized under different conditions, such as in normal versus cancerous cells. biorxiv.org Although MFA provides incremental improvements in flux estimate precision, it is sensitive to unmodeled reactions outside the core network being studied. frontierspartnerships.org

Computational Modeling: Kinetic and stoichiometric models of purine metabolism are being developed to simulate the dynamics of nucleotide pools. aacrjournals.org These models incorporate enzyme kinetic parameters, substrate and product concentrations, and allosteric regulatory interactions. By simulating perturbations, such as the effect of an IMPDH inhibitor or changes in nutrient availability, these models can predict how the concentration of XMP and other purine nucleotides will change over time. This in silico approach helps to:

Identify key control points in the pathway.

Understand the reciprocal regulation where ATP is required for GMP synthesis and GTP is required for AMP synthesis, which helps maintain the balance between adenine and guanine nucleotide pools. researchgate.net

Predict the systemic effects of targeting a specific enzyme.

The ultimate goal of this systems-level analysis is to create a comprehensive, predictive model of purine metabolism that can explain how cells maintain nucleotide homeostasis and how this process is dysregulated in disease. nih.gov

Translational Research and Therapeutic Targeting of Xanthosine-5'-monophosphate Metabolism for Disease Intervention

The central role of XMP metabolism in cell proliferation has made it a significant target for translational research, particularly in oncology, immunology, and virology. patsnap.com The strategy is to starve rapidly dividing cells, such as cancer cells or activated lymphocytes, of the guanine nucleotides they need for DNA and RNA synthesis. nih.govnih.gov

Oncology: Cancer cells exhibit aberrant metabolism characterized by increased energy production and biosynthesis to fuel their growth. nih.gov The enzymes of the de novo purine pathway, including IMPDH, are often enhanced in tumors, making them attractive therapeutic targets. nih.gov

IMPDH Inhibitors in Cancer: Several IMPDH inhibitors have been evaluated as anticancer agents. Tiazofurin showed promise in treating chronic myelogenous leukemia but was limited by toxicity. nih.govumn.edu Mycophenolic acid (MPA) has demonstrated anticancer potential in preclinical studies and has been tested in a phase I clinical trial for advanced multiple myeloma. nih.govaacrjournals.org Another inhibitor, AVN-944 (merimepodib) , also entered phase I clinical trials for hematological malignancies. nih.govumn.edu

Combination Therapies: A promising strategy is to combine IMPDH inhibitors with other treatments. For example, blocking purine synthesis may create a nucleotide imbalance that generates more immunogenic neoantigens, potentially improving a tumor's response to immune checkpoint inhibitors. aacrjournals.org

Immunosuppression and Autoimmune Disease: The reliance of T and B lymphocytes on the de novo purine pathway for proliferation makes IMPDH inhibitors effective immunosuppressants. Mycophenolate mofetil is widely used to prevent organ transplant rejection and has shown efficacy in treating autoimmune diseases like lupus nephritis. patsnap.com

Antiviral Therapy: Some viruses depend on the host cell's nucleotide pools for their replication. By depleting these pools, IMPDH inhibitors can exert antiviral effects. patsnap.com Ribavirin, an IMPDH inhibitor, is a broad-spectrum antiviral agent used in the treatment of hepatitis C and other viral infections.

Future translational research will focus on identifying biomarkers to predict which patients will respond best to therapies targeting XMP metabolism and on developing next-generation inhibitors with improved efficacy and safety profiles. nih.gov

Q & A

Q. What is the biochemical role of XMP in nucleotide biosynthesis, and why is its synthesis considered rate-limiting?

XMP is a critical intermediate in the de novo guanosine nucleotide biosynthesis pathway. Inosine-5'-monophosphate dehydrogenase (IMPDH) catalyzes the NAD⁺-dependent oxidation of IMP to XMP, a rate-limiting step due to IMPDH's low catalytic efficiency and regulatory role . XMP is subsequently converted to guanosine-5'-monophosphate (GMP), which is essential for RNA/DNA synthesis and cellular proliferation. Methodologically, IMPDH activity assays (e.g., spectrophotometric monitoring of NADH production at 340 nm) are used to quantify this step in vitro .

Q. How can XMP be detected and quantified in microbial cultures or cell lysates?

XMP detection requires techniques sensitive to nucleotide pools:

  • 31P NMR spectroscopy : Enables real-time monitoring of XMP and energy metabolites (e.g., ATP/ADP) in vivo, as demonstrated in Corynebacterium ammoniagenes fermentations .
  • HPLC with UV detection : Separates nucleotides based on retention times and quantifies XMP at 254 nm .
  • Enzymatic assays : Couple XMP conversion to GMP using GMP synthetase and measure ammonia release .

Q. What experimental models are suitable for studying XMP metabolism in different organisms?

  • Bacterial systems : C. ammoniagenes for industrial XMP overproduction studies .
  • Plant models : Camellia sinensis (tea plant) to investigate XMP’s role in caffeine biosynthesis via xanthosine dephosphorylation .
  • Mammalian cells : IMPDH inhibition studies using mycophenolic acid (MPA) to probe XMP-dependent immune cell proliferation .

Advanced Research Questions

Q. How can metabolic engineering optimize XMP production in microbial systems, and what are key bottlenecks?

In C. ammoniagenes, XMP overproduction depends on carbon source ratios (e.g., glutamic acid/glucose) and cellular energy status. Key strategies include:

  • Substrate optimization : Adjusting the glu/glu ratio (e.g., 0.31 molar ratio) to balance ATP availability and prevent hypoxanthine byproduct accumulation .
  • ATP/ADP monitoring : Using 31P NMR to correlate energy charge with XMP yields. Low ATP phases correlate with reduced XMP output, necessitating fed-batch strategies .
  • CRISPRi knockdown : Targeting competing pathways (e.g., purine salvage enzymes) to channel flux toward XMP .

Q. How do IMPDH inhibitors like mycophenolic acid (MPA) or ribavirin-5′-monophosphate exhibit species-specific effects on XMP synthesis?

IMPDH inhibitors bind to distinct catalytic intermediates:

  • Covalent intermediate trapping : MPA binds the E-XMP* covalent adduct in human IMPDH, blocking hydrolysis .
  • Species-specific structural variations : Bacterial IMPDH (e.g., Bacillus anthracis) lacks key residues for MPA binding, necessitating tailored inhibitors . Methodologically, pre-steady-state kinetics and X-ray crystallography are used to resolve inhibitor binding modes .

Q. What experimental factors explain contradictory reports on XMP’s protonation states and metal-binding behavior?

XMP exists as (X-H·MP)³⁻, not XMP²⁻, at physiological pH due to deprotonation at N1 and N3 . Metal ions (e.g., Mg²⁺, Ni²⁺) form macrochelates with the phosphate and N7, altering reactivity. Key considerations:

  • Buffer composition : Avoid high Mg²⁺ concentrations unless studying metal-dependent enzymes.
  • pH calibration : Use potentiometric titrations to validate protonation states in vitro .

Q. How do conflicting data arise in studies of XMP’s role in viral replication, and how can they be reconciled?

Ribavirin-5′-monophosphate inhibits IMPDH, depleting GTP pools and disrupting viral RNA capping. However, discrepancies arise from:

  • Cell-type variability : Differences in nucleotide salvage pathways affect GTP dependency .
  • Off-target effects : Ribavirin may directly inhibit viral polymerases, complicating mechanistic studies . Controlled experiments using GTP supplementation or IMPDH-knockout cells can isolate XMP-specific effects .

Methodological Considerations

Q. What are best practices for stabilizing XMP in enzymatic assays?

  • Temperature : Store samples at -80°C with cryoprotectants (e.g., glycerol).
  • Protease inhibitors : Include EDTA-free cocktails to prevent phosphatase degradation.
  • Metal chelation : Use EDTA in buffers unless studying metal-dependent enzymes .

Q. How can computational tools enhance XMP-related drug discovery?

  • Virtual screening : Use CLas_IMPDH (PDB: 6KCF) for docking studies to identify antimicrobial leads .
  • Molecular dynamics : Simulate IMPDH conformational changes during catalysis to optimize inhibitor design .

Data Contradiction Analysis

Q. Why do studies report divergent ATP/XMP correlations in microbial fermentations?

ATP levels inversely correlate with XMP production in C. ammoniagenes: High ATP in early growth phases suppresses XMP synthesis, while ATP depletion in later phases reduces precursor availability . Contradictions arise from strain-specific metabolic fluxes or non-standardized sampling times.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.